

TCO-PEG4-TCO for Bioorthogonal Labeling: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tco-peg4-tco

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **TCO-PEG4-TCO**, a homobifunctional crosslinker, and its application in bioorthogonal labeling. **TCO-PEG4-TCO** is a key reagent in the field of bioconjugation, enabling the covalent linkage of biomolecules with high efficiency and specificity. Its utility is rooted in the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Core Concepts: The Chemistry of TCO-PEG4-TCO

TCO-PEG4-TCO is a molecule composed of two trans-cyclooctene (TCO) moieties connected by a tetraethylene glycol (PEG4) spacer. The TCO groups are highly reactive dienophiles in the iEDDA reaction, readily and specifically reacting with 1,2,4,5-tetrazine (Tz) derivatives. This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for biological applications.^{[1][2][3]}

The PEG4 linker is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugates.^{[1][4]} It also provides a flexible connection that minimizes steric hindrance, allowing the TCO groups to efficiently react with their tetrazine partners.^{[1][4]}

Quantitative Data: Reaction Kinetics

The reaction between TCO and tetrazine is characterized by its exceptionally fast second-order rate constants (k_2). The table below summarizes the kinetics of various TCO-tetrazine

reactions, providing a quantitative basis for experimental design. While the data may not be for **TCO-PEG4-TCO** specifically, the kinetics are primarily dictated by the TCO and tetrazine structures, and thus serve as a reliable reference.

TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k_2) [$M^{-1}s^{-1}$]	Solvent/Conditions
TCO	3,6-di-(2-pyridyl)-s-tetrazine	~2000	9:1 Methanol/Water
TCO	3-methyl-6-phenyl-1,2,4,5-tetrazine	463	PBS, pH 7.4, 37°C
TCO-PEG4	HELIOS 347Me (fluorogenic tetrazine)	1806	PBS, pH 7.4, 37°C
TCO	Unsubstituted Tetrazine	26,000	PBS, pH 7.4, 37°C
TCO	3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine	10	Methanol
TCO	3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine	125	Methanol

Note: Reaction rates are influenced by the specific substituents on both the TCO and tetrazine rings, as well as the solvent and temperature.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Homobifunctional Crosslinking of Two Tetrazine-Modified Proteins

This protocol describes the use of **TCO-PEG4-TCO** to crosslink two different proteins that have been pre-functionalized with tetrazine moieties.

Materials:

- Protein A, functionalized with a tetrazine group (Protein A-Tz)
- Protein B, functionalized with a tetrazine group (Protein B-Tz)
- **TCO-PEG4-TCO**
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Quenching reagent (e.g., a tetrazine-containing small molecule)
- Size-Exclusion Chromatography (SEC) column for purification

Procedure:

- Preparation of Reactants:
 - Dissolve Protein A-Tz and Protein B-Tz in PBS to a final concentration of 1-5 mg/mL.
 - Immediately before use, prepare a 10 mM stock solution of **TCO-PEG4-TCO** in anhydrous DMSO.
- Crosslinking Reaction:
 - In a microcentrifuge tube, combine equimolar amounts of Protein A-Tz and Protein B-Tz.
 - Add the **TCO-PEG4-TCO** stock solution to the protein mixture to achieve a 0.5-fold molar equivalent to the total protein concentration. The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Quenching (Optional):
 - To quench any unreacted TCO groups, a small molar excess of a tetrazine-containing molecule can be added and incubated for an additional 15 minutes.

- Purification:
 - Purify the crosslinked protein conjugate from unreacted components using an SEC column equilibrated with PBS.
- Analysis:
 - Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked product. Further characterization can be performed by mass spectrometry.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol details the conjugation of a tetrazine-modified antibody to a TCO-functionalized oligonucleotide using **TCO-PEG4-TCO** as a linker, adapted from a similar heterobifunctional conjugation protocol.^[8]

Materials:

- Antibody, modified with a tetrazine group (Ab-Tz)
- Oligonucleotide, modified with a tetrazine group (Oligo-Tz)
- **TCO-PEG4-TCO**
- Conjugation Buffer: 1X Borate Buffered Saline (BBS), pH 7.6
- Anhydrous DMSO
- Quenching reagent: 10 mM TCO-PEG4-glycine in DMSO
- Size-Exclusion Chromatography (SEC) column

Procedure:

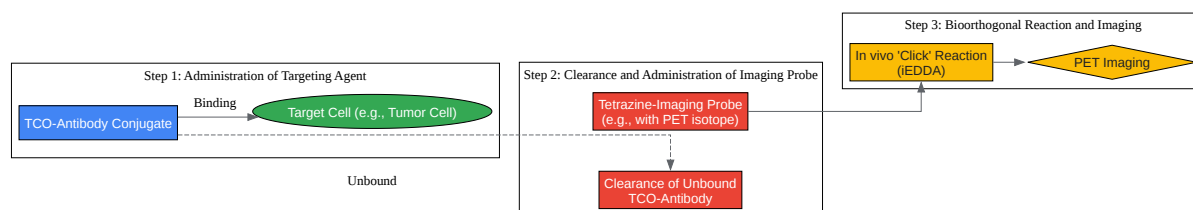
- Preparation of Reactants:
 - Prepare a solution of Ab-Tz in conjugation buffer at a concentration of 1 mg/mL.

- Prepare a solution of Oligo-Tz in nuclease-free water.
- Prepare a 10 mM stock solution of **TCO-PEG4-TCO** in anhydrous DMSO.
- Two-Step Conjugation:
 - Step 1: Reaction with Antibody: Add a 10-fold molar excess of **TCO-PEG4-TCO** to the Ab-Tz solution. Incubate for 1 hour at room temperature. Purify the Ab-**TCO-PEG4-TCO** intermediate using an SEC column to remove excess crosslinker.
 - Step 2: Reaction with Oligonucleotide: Add a 1.5-fold molar excess of the Oligo-Tz to the purified Ab-**TCO-PEG4-TCO** solution. Incubate overnight at 4°C.
- Quenching:
 - Add 1/10th of the reaction volume of 10 mM TCO-PEG4-glycine to quench any unreacted tetrazine groups on the oligonucleotide.^[8] Incubate for 30 minutes at room temperature.
- Purification and Storage:
 - Purify the final antibody-oligonucleotide conjugate using an SEC column.
 - Store the purified conjugate at 4°C.

Visualizations: Workflows and Pathways

Pre-targeted Imaging Workflow

This workflow illustrates the use of TCO-functionalized antibodies and tetrazine-labeled imaging agents for targeted imaging in biological systems.^{[5][6][9][10]}

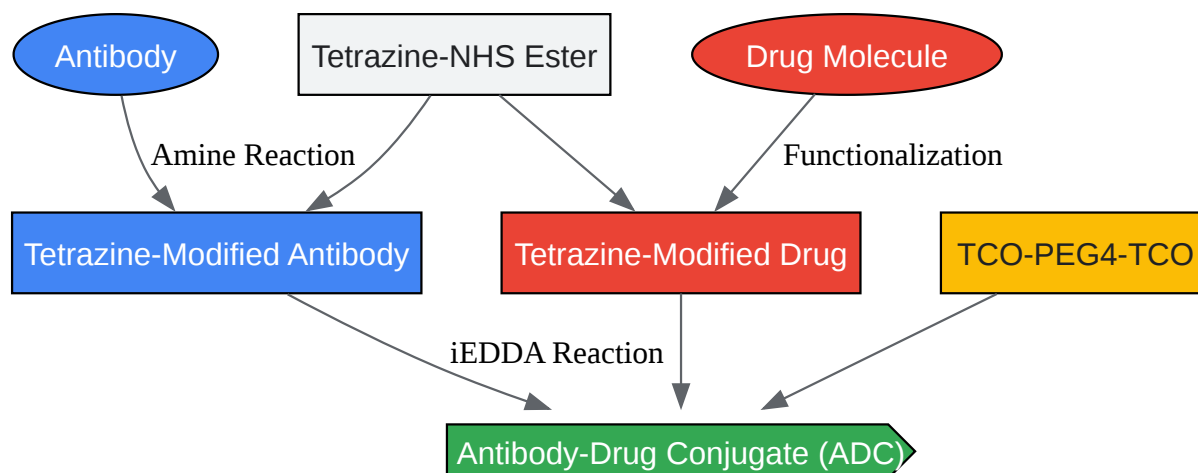


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Caption: Workflow for pre-targeted in vivo imaging.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This diagram outlines the steps for synthesizing an ADC using a tetrazine-modified antibody and a TCO-linked drug, with **TCO-PEG4-TCO** acting as the crosslinker between two tetrazine-functionalized molecules.



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